CID 78060562
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Overview
Description
The compound with the identifier “CID 78060562” is a chemical entity listed in the PubChem database
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 78060562 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: CID 78060562 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CID 78060562 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials and chemicals.
Mechanism of Action
Conclusion
CID 78060562 is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications
Properties
Molecular Formula |
C12H24Cl2Si |
---|---|
Molecular Weight |
267.31 g/mol |
InChI |
InChI=1S/C12H24Cl2Si/c1-2-15-11-9-7-5-3-4-6-8-10-12(13)14/h12H,2-11H2,1H3 |
InChI Key |
VQLDYWHCIHXLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]CCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
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